Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its chromen-2-one core structure, which is substituted with an ethyl ester group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate: Similar in structure but with a hydroxy group at the 7-position.
Ethyl 3-(6-chloro-4-methyl-7-(2-(2-methylpropan-2-yl)oxy)-2-oxoethoxy)-2-oxo-2H-chromen-3-yl)propanoate: Contains a chloro and an ethoxy group, making it more hydrophobic.
Uniqueness
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 3-(6-methyl-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C15H16O4/c1-3-18-14(16)7-5-11-9-12-8-10(2)4-6-13(12)19-15(11)17/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
NVLYXBSPDBBELN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=CC(=C2)C)OC1=O |
Origin of Product |
United States |
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